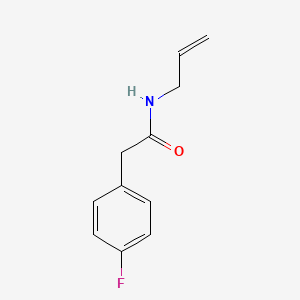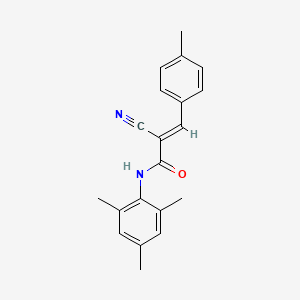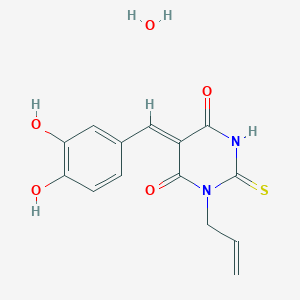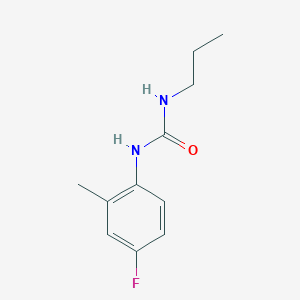![molecular formula C23H16N2O5 B5401280 2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate, also known as NQO1-activating compound 1 (NAC1), is a synthetic compound that has been extensively studied for its potential therapeutic applications. NAC1 is a potent activator of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in cellular defense against oxidative stress and carcinogenesis.
Mécanisme D'action
NAC1 activates NQO1 by binding to the enzyme and inducing a conformational change that increases its catalytic activity. This results in increased reduction of quinones and other electrophilic compounds, reducing oxidative stress and preventing DNA damage. In cancer cells, NAC1-induced activation of NQO1 leads to increased oxidative stress and apoptosis, while in normal cells, it has a cytoprotective effect.
Biochemical and Physiological Effects:
NAC1 has been shown to have a range of biochemical and physiological effects, including increased production of reactive oxygen species, activation of the p53 pathway, and modulation of cell cycle progression. In addition to its potential therapeutic applications in cancer treatment, NAC1 has also been studied for its role in neuroprotection, cardiovascular disease, and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
NAC1 has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selective activation of NQO1. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on NAC1, including further studies on its mechanism of action, optimization of its therapeutic potential in cancer treatment, and exploration of its potential applications in other diseases. Additionally, the development of new 2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetateing compounds based on the structure of NAC1 may lead to the discovery of even more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
NAC1 is a synthetic compound that can be prepared by the reaction of 2-furylboronic acid with 2-nitrophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 8-chloroquinoline in the presence of a base to yield NAC1. The synthesis of NAC1 has been optimized to achieve high yields and purity, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
NAC1 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. NQO1 is overexpressed in many cancer cells, and NAC1 has been shown to selectively activate NQO1 in cancer cells, leading to increased oxidative stress and apoptosis. NAC1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
Propriétés
IUPAC Name |
[2-[(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-15(26)29-22-8-4-5-16-9-10-17(24-23(16)22)11-12-18-13-14-21(30-18)19-6-2-3-7-20(19)25(27)28/h2-14H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIKOWCFSFCBKJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)


![N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5401234.png)

![3-biphenyl-4-yl-5-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5401242.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)
![2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)

![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)

![1-[1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5401302.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)